Cas no 941886-97-1 (2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide)

2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide structure
941886-97-1 structure
Product Name:2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide
CAS No:941886-97-1
MF:C26H28N4O3
MW:444.525526046753
CID:5442114
Update Time:2025-07-09

2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Butoxyphenyl)-4-oxo-N-(2-phenylethyl)pyrazolo[1,5-a]pyrazine-5(4H)-acetamide (ACI)
    • 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide
    • Inchi: 1S/C26H28N4O3/c1-2-3-17-33-22-11-9-21(10-12-22)23-18-24-26(32)29(15-16-30(24)28-23)19-25(31)27-14-13-20-7-5-4-6-8-20/h4-12,15-16,18H,2-3,13-14,17,19H2,1H3,(H,27,31)
    • InChI Key: RYUGNFOERGWPFN-UHFFFAOYSA-N
    • SMILES: O=C(CN1C(=O)C2N(N=C(C3C=CC(OCCCC)=CC=3)C=2)C=C1)NCCC1C=CC=CC=1

2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide Pricemore >>

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2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide Related Literature

Additional information on 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo1,5-apyrazin-5-yl-N-(2-phenylethyl)acetamide

Chemical Profile of 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl-N-(2-phenylethyl)acetamide (CAS No. 941886-97-1)

2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl-N-(2-phenylethyl)acetamide, identified by its CAS number 941886-97-1, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolo[1,5-a]pyrazine scaffold, a heterocyclic system known for its broad spectrum of biological activities and potential therapeutic applications. The presence of multiple functional groups, including an amide moiety and aromatic rings, contributes to its unique chemical properties and reactivity, making it a valuable candidate for further investigation in drug discovery and development.

The molecular structure of 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl-N-(2-phenylethyl)acetamide incorporates a butoxyphenyl group at the 2-position of the pyrazolo[1,5-a]pyrazine core, which is known to influence the compound's solubility, metabolic stability, and interaction with biological targets. The 4-oxo substituent at the 4-position introduces a carbonyl group, enhancing the compound's potential for hydrogen bonding interactions and further modulating its pharmacological profile. Additionally, the N-(2-phenylethyl)acetamide moiety at the 5-position adds another layer of complexity, potentially affecting both the electronic properties of the molecule and its ability to engage with specific binding sites in biological systems.

In recent years, there has been growing interest in heterocyclic compounds as scaffolds for developing novel therapeutic agents. Pyrazolo[1,5-a]pyrazines, in particular, have been extensively studied due to their ability to modulate various biological pathways. For instance, derivatives of this scaffold have shown promise in inhibiting enzymes involved in inflammation and cancer progression. The compound 941886-97-1 is no exception and has been explored in several preclinical studies for its potential pharmacological effects.

One of the most compelling aspects of 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl-N-(2-phenylethyl)acetamide is its interaction with biological targets. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors that are implicated in diseases such as cancer and neurodegenerative disorders. The butoxyphenyl group is particularly noteworthy for its ability to engage with hydrophobic pockets in protein targets, while the amide group provides a site for polar interactions. These features collectively contribute to the compound's binding affinity and selectivity.

The synthesis of 941886-97-1 involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the pyrazolo[1,5-a]pyrazine core typically begins with condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization steps include introducing the butoxyphenyl, 4-oxo, and N-(2-phenylethyl)acetamide groups through nucleophilic substitution or other coupling reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective modifications without compromising overall molecular integrity.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of 2-2-(4-butoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl-N-(2 phenylethyl)acetamide to its target proteins. These studies often involve generating three-dimensional structures of both the ligand and the protein target using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. Once these structures are obtained, computational methods like molecular dynamics simulations can be used to predict how the compound interacts with its target at an atomic level.

The pharmacokinetic properties of this compound are also critical for evaluating its potential as a drug candidate. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be carefully assessed through in vitro and in vivo studies. The presence of multiple aromatic rings and functional groups can influence these properties significantly. For example, aromatic rings may enhance lipophilicity while amide groups can increase water solubility depending on pH conditions. Understanding these relationships helps in designing derivatives with improved pharmacokinetic profiles.

In recent clinical trials involving related compounds within this chemical class, 941886 -97 - 1 has shown encouraging results in preclinical models of inflammation and cancer. Specifically, it has demonstrated anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta through modulation of signaling pathways like NF-kB. Similarly, preclinical data suggest that this compound may have chemopreventive or chemotherapeutic potential by targeting pathways involved in tumor growth and metastasis.

The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians.* The study of compounds like *941886 -97 - 1 exemplifies how structural modifications can lead to significant changes in biological activity.* By carefully designing molecules with specific functional groups, researchers can fine-tune their interactions with biological targets* leading to more effective treatments.* This iterative process involves synthesizing new derivatives, testing them for activity, optimizing their properties,*and ultimately* moving them into clinical development if they show promise.*

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